Methyl 3-methylpentanoate is an ester classified as a volatile organic compound (VOC). It is a naturally occurring compound found in various fruits, including snake fruit [], cashew apples [], langsat [], and duku []. Methyl 3-methylpentanoate is primarily known for its contribution to the aroma profile of these fruits, often described as having a fruity, ethereal, and sometimes sweaty odor []. Due to its distinct aroma profile, methyl 3-methylpentanoate has been the subject of research in food science and flavor chemistry, particularly regarding its role in determining the sensory attributes of various fruits and food products.
Physical and Chemical Properties Analysis
Methyl 3-methylpentanoate is a colorless liquid at room temperature. Its odor is described as fruity, ethereal, and reminiscent of snake fruit []. Quantitative data on its physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the referenced studies.
Applications
Fruit Aroma Characterization: Methyl 3-methylpentanoate plays a significant role in the aroma profile of various fruits. In snake fruit, it is considered the character impact odorant, contributing to its typical aroma []. It is also a significant volatile compound found in cashew apples [], langsat [], and duku [], contributing to their fruity and ethereal aroma profiles.
Food Product Development: Understanding the contribution of methyl 3-methylpentanoate to the aroma of fruits like snake fruit [] is crucial for developing food products with desirable flavor profiles. This knowledge can guide the selection of fruit cultivars with optimal aroma characteristics.
Related Compounds
2-Methylbutanoic acid
Compound Description: 2-Methylbutanoic acid is a branched-chain fatty acid that contributes to the characteristic aroma profile of snake fruit []. It is described as having a "sweaty" odor, contributing to the overall sensory experience of the fruit [].
3-Methylpentanoic acid
Compound Description: Similar to 2-Methylbutanoic acid, 3-Methylpentanoic acid is a branched-chain fatty acid found in snake fruit and contributes to its "sweaty" odor profile [].
Methyl 3-methyl-2-butenoate
Compound Description: Identified as a volatile compound in snake fruit, Methyl 3-methyl-2-butenoate exhibits an "overripe fruity, ethereal" aroma []. It contributes to the complex aroma profile of the fruit [].
Methyl 3-methyl-2-pentenoate
Compound Description: This volatile compound, found in snake fruit, possesses a distinct "ethereal, strong green, woody" aroma []. It contributes significantly to the overall aroma profile of the fruit [].
2,5-Dimethyl-4-hydroxy-3[2]-furanone
Compound Description: Identified as a volatile compound in snake fruit, 2,5-Dimethyl-4-hydroxy-3[2]-furanone possesses a "caramel, sweet, cotton candy-like" aroma []. It contributes to the overall pleasant aroma of the fruit [].
Relevance: While structurally distinct from Methyl 3-methylpentanoate, 2,5-Dimethyl-4-hydroxy-3[2]-furanone is grouped within the same chemical class of flavoring agents, contributing to the overall aroma profile of snake fruit alongside Methyl 3-methylpentanoate [].
Methyl dihydrojasmonate
Compound Description: Found in snake fruit, Methyl dihydrojasmonate is known for its strong odor impact []. This compound is often associated with fruity and floral aromas [].
Relevance: While not directly structurally related to Methyl 3-methylpentanoate, both compounds are categorized as esters and contribute to the overall aroma profile of snake fruit []. Their presence highlights the diversity of volatile compounds that influence the fruit's sensory characteristics.
Isoeugenol
Compound Description: Identified in snake fruit, Isoeugenol possesses a strong odor impact and is often associated with clove-like, spicy, and floral aromas [].
Methyl 2-hydroxy-3-methylbutanoate
Compound Description: Found as a major volatile component in rambai fruit, Methyl 2-hydroxy-3-methylbutanoate likely contributes to its characteristic aroma [].
Relevance: Although structurally different from Methyl 3-methylpentanoate, both compounds belong to the ester class and are commonly found in fruits, suggesting potential similarities in their biosynthetic pathways and roles in fruit aroma [, ].
Methyl 2-hydroxy-3-methylpentanoate
Compound Description: Identified as a significant volatile component in rambai fruit, Methyl 2-hydroxy-3-methylpentanoate likely plays a role in its distinct aroma [].
Methyl 2-hydroxy-4-methylpentanoate
Compound Description: Found in rambai fruit, Methyl 2-hydroxy-4-methylpentanoate is a volatile compound that likely contributes to the fruit's aroma profile [].
(E)-Hex-2-enal
Compound Description: (E)-Hex-2-enal is a volatile compound identified as a major component in rambai fruit volatiles []. It is known for its green, grassy aroma and is commonly found in various fruits and vegetables.
Relevance: While not structurally related to Methyl 3-methylpentanoate, (E)-Hex-2-enal is another significant volatile compound found in rambai fruit. This finding highlights the diverse range of volatile compounds that contribute to the aroma profiles of fruits [].
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